molecular formula C7H7FN2O2 B13587370 2-Amino-2-(2-fluoropyridin-3-yl)acetic acid

2-Amino-2-(2-fluoropyridin-3-yl)acetic acid

Katalognummer: B13587370
Molekulargewicht: 170.14 g/mol
InChI-Schlüssel: AQMAAZBCRZTGAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(2-fluoropyridin-3-yl)acetic acid: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridines followed by fluorination . Another method includes the use of selective fluorinating agents to introduce fluorine atoms into specific positions on the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines typically involves large-scale chemical reactions under controlled conditions. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The process may also involve multiple steps, including purification and isolation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-fluoropyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(2-fluoropyridin-3-yl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other fluorinated pyridines, such as:

Uniqueness

2-Amino-2-(2-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.

Eigenschaften

Molekularformel

C7H7FN2O2

Molekulargewicht

170.14 g/mol

IUPAC-Name

2-amino-2-(2-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-6-4(2-1-3-10-6)5(9)7(11)12/h1-3,5H,9H2,(H,11,12)

InChI-Schlüssel

AQMAAZBCRZTGAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.